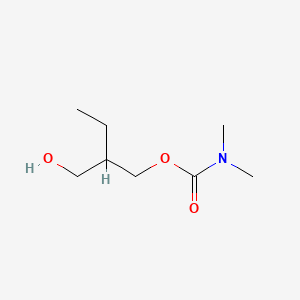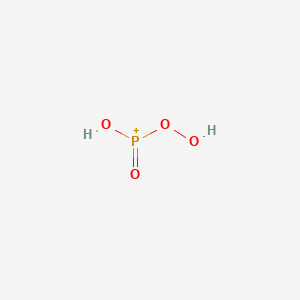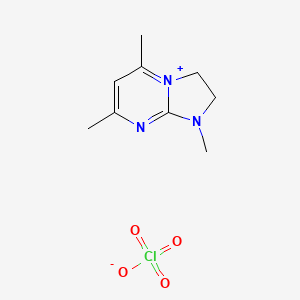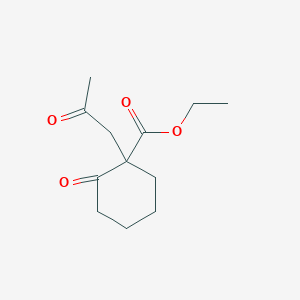![molecular formula C8H14S2 B14684952 1-[(But-2-en-1-yl)disulfanyl]but-2-ene CAS No. 36889-28-8](/img/structure/B14684952.png)
1-[(But-2-en-1-yl)disulfanyl]but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-2-en-1-yl)disulfanyl]but-2-ene is an organic compound with the chemical formula C₈H₁₄S₂. This compound is characterized by the presence of two but-2-en-1-yl groups connected by a disulfide bond. It is a member of the disulfide family, which is known for its unique chemical properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)disulfanyl]but-2-ene typically involves the reaction of but-2-en-1-yl thiol with an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2C4H7SH+Oxidizing Agent→C8H14S2+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(But-2-en-1-yl)disulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the but-2-en-1-yl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides (C₈H₁₄SO) or sulfones (C₈H₁₄SO₂).
Reduction: Thiols (C₄H₇SH).
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(But-2-en-1-yl)disulfanyl]but-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex disulfide bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials that require disulfide linkages.
Mecanismo De Acción
The mechanism by which 1-[(But-2-en-1-yl)disulfanyl]but-2-ene exerts its effects involves the interaction of the disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation or breaking of bonds with other molecules. This property is particularly important in biological systems, where disulfide bonds play a crucial role in protein folding and stability .
Comparación Con Compuestos Similares
Diallyl disulfide (C₆H₁₀S₂): Found in garlic, known for its antimicrobial properties.
Dimethyl disulfide (C₂H₆S₂): Used as a soil fumigant and in the synthesis of other chemicals.
Dipropyl disulfide (C₆H₁₄S₂): Found in onions, used in flavoring and fragrance industries.
Uniqueness: 1-[(But-2-en-1-yl)disulfanyl]but-2-ene is unique due to its specific structure, which allows for distinct reactivity and applications compared to other disulfides. Its ability to form stable disulfide bonds makes it valuable in both chemical synthesis and biological research .
Propiedades
Número CAS |
36889-28-8 |
|---|---|
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
1-(but-2-enyldisulfanyl)but-2-ene |
InChI |
InChI=1S/C8H14S2/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
GULJDEUVIOGSJR-UHFFFAOYSA-N |
SMILES canónico |
CC=CCSSCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


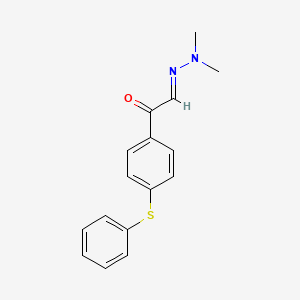
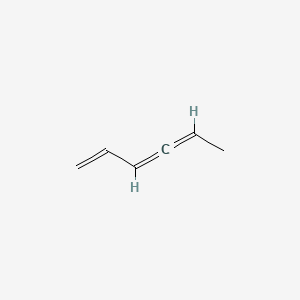

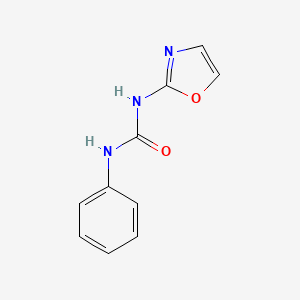
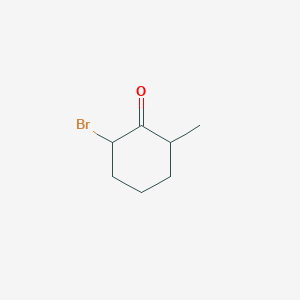
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
